molecular formula C25H24N2 B10934265 1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10934265
M. Wt: 352.5 g/mol
InChI Key: QVOPQYQDARIRRA-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzyl hydrazine with 3,5-bis(4-methylphenyl)-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield and selectivity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological activity and binding affinity.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against various diseases, including cancer, inflammation, and infectious diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3-methylbenzyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the additional methyl groups on the phenyl rings, which may affect its chemical reactivity and biological activity.

    1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: The position of the methyl group on the benzyl ring is different, potentially leading to variations in its properties and applications.

    1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: The presence of a chlorine atom instead of a methyl group introduces different electronic and steric effects, influencing the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2/c1-18-7-11-22(12-8-18)24-16-25(23-13-9-19(2)10-14-23)27(26-24)17-21-6-4-5-20(3)15-21/h4-16H,17H2,1-3H3

InChI Key

QVOPQYQDARIRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC(=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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